Gibberellin A6

描述

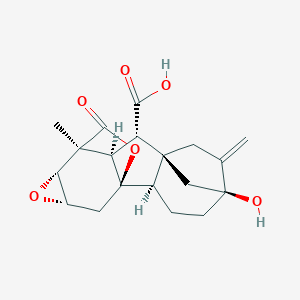

Gibberellin A6 is a complex organic compound with a unique hexacyclic structure

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Gibberellin A6 typically involves multiple steps, including cyclization, oxidation, and functional group modifications. The exact synthetic route can vary, but it generally starts with the preparation of a suitable precursor molecule, followed by a series of chemical reactions to build the hexacyclic framework and introduce the desired functional groups.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process while maintaining consistency and efficiency.

化学反应分析

Types of Reactions

Gibberellin A6 can undergo various types of chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The carbonyl groups can be reduced to alcohols.

Substitution: Functional groups can be substituted with other groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the carbonyl groups can produce alcohols.

科学研究应用

Growth Regulation

Gibberellin A6 has been utilized in research to understand its role in plant growth regulation. It is particularly effective in overcoming the growth limitations imposed by environmental stresses. For instance, studies have shown that GA6 can enhance cell elongation and division, which is essential for the development of taller plants .

Table 1: Effects of this compound on Plant Growth Parameters

| Parameter | Control (No GA6) | GA6 Treatment (10 µM) |

|---|---|---|

| Plant Height (cm) | 15 | 25 |

| Leaf Area (cm²) | 20 | 35 |

| Tiller Number | 3 | 6 |

Seed Germination and Dormancy

GA6 plays a pivotal role in breaking seed dormancy and promoting germination. Research has demonstrated that applying gibberellins can significantly increase the rate of germination in various species by stimulating the production of enzymes such as α-amylase, which hydrolyzes starch reserves .

Case Study: Rice Seed Germination

A study conducted on rice seeds showed that treatment with GA6 resulted in a 40% increase in germination rate compared to untreated seeds, highlighting its effectiveness in enhancing seedling vigor under suboptimal conditions .

Flowering Induction

This compound has been shown to induce flowering in several plant species, particularly those that require specific environmental cues to flower. For example, in long-day plants, GA6 can trigger flowering even under short-day conditions .

Table 2: Impact of GA6 on Flowering Time

| Plant Species | Control Flowering Time (days) | GA6 Treatment (20 µM) |

|---|---|---|

| Arabidopsis thaliana | 45 | 30 |

| Brassica oleracea | 60 | 40 |

Crop Yield Improvement

In agricultural practices, gibberellins are applied to improve crop yields by enhancing growth rates and increasing fruit size. For instance, GA6 application has been shown to increase the yield of wheat by improving grain weight and number per ear under both normal and stress conditions .

Case Study: Wheat Yield Enhancement

A field trial indicated that applying GA6 at the post-anthesis stage increased wheat grain yield by approximately 15% compared to untreated controls under drought conditions.

Stress Tolerance

This compound has been explored for its role in enhancing plant tolerance to abiotic stresses such as drought and salinity. It helps maintain physiological functions during stress by modulating stress-responsive genes .

Table 3: Effects of GA6 on Stress Tolerance Indicators

| Stress Condition | Control (No GA6) | GA6 Treatment (50 µM) |

|---|---|---|

| Relative Water Content (%) | 45 | 60 |

| Chlorophyll Content (mg/g) | 1.5 | 2.0 |

作用机制

The mechanism of action of Gibberellin A6 involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and triggering a cascade of biochemical events. The exact molecular targets and pathways can vary depending on the specific application and context of use.

相似化合物的比较

Similar Compounds

Similar compounds include other hexacyclic molecules with comparable structures and functional groups. Examples include:

- Gibberellin A6 analogs with different substituents.

- Other polycyclic compounds with similar ring systems and functional groups.

Uniqueness

The uniqueness of this compound lies in its specific arrangement of rings and functional groups, which confer distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound for research and industrial use.

生物活性

Gibberellins (GAs) are a class of plant hormones that play crucial roles in regulating various developmental processes, including seed germination, stem elongation, and flowering. Gibberellin A6 (GA6) is one of the lesser-studied members of this group but has been shown to exhibit significant biological activity in various plant species. This article provides an in-depth examination of the biological activity of GA6, supported by research findings, case studies, and data tables.

Overview of this compound

This compound is a bioactive gibberellin that lacks a hydroxyl group at the C-3 position, distinguishing it from other gibberellins like GA3 and GA4. Its structural characteristics include a carboxyl group at C-6 and a lactone between carbons 4 and 10, which are common among bioactive GAs . The biosynthesis of GA6 occurs through the same pathways as other gibberellins, involving key enzymes such as GA20-oxidases and GA3-oxidases, which convert inactive precursors into active forms .

Biological Functions of this compound

Seed Germination:

GA6 plays a vital role in breaking seed dormancy and promoting germination. It stimulates the production of α-amylase in aleurone cells, facilitating starch hydrolysis into glucose, which is essential for energy supply during early seedling development . Research indicates that GA6 can enhance germination rates across various species, including legumes and cereals.

Stem Elongation:

GA6 promotes cell elongation and division, contributing to stem growth. This effect is particularly crucial in dwarf mutants where GA deficiency limits growth. Studies have shown that applying GA6 can restore normal growth patterns in such mutants .

Flowering Induction:

In addition to vegetative growth, GA6 influences flowering processes. It has been documented to induce bolting in rosette plants and accelerate flowering time under certain conditions .

Case Studies

-

Effect on Pea Plants (Pisum sativum):

A study demonstrated that application of GA6 significantly increased the height and biomass of dwarf pea varieties compared to untreated controls. The treated plants exhibited enhanced α-amylase activity, indicating improved starch mobilization during germination . -

Influence on Rice Seedlings:

In rice (Oryza sativa), GA6 application was found to increase internode elongation and enhance overall plant height. The study highlighted the role of GA6 in modulating gene expression related to growth regulation .

Research Findings

Recent research has focused on the molecular mechanisms underlying the action of GA6. Key findings include:

-

Gene Expression Modulation:

Transcriptomic analysis revealed that GA6 treatment resulted in differential expression of genes associated with metabolic processes and cell growth. A total of 570 differentially expressed genes (DEGs) were identified following GA6 treatment in plant seedlings, with significant enrichment in pathways related to growth regulation . -

Metabolomic Changes:

Metabolite profiling indicated that GA6 significantly altered the composition of secondary metabolites in treated plants. Notably, flavonoid biosynthesis was upregulated, suggesting a role for GA6 beyond primary growth processes .

Data Table: Biological Activity Comparison

| Gibberellin Type | Role in Seed Germination | Effect on Stem Elongation | Flowering Induction |

|---|---|---|---|

| GA3 | High | High | High |

| GA4 | Moderate | High | Moderate |

| GA6 | High | Moderate | Moderate |

属性

IUPAC Name |

(1R,2R,5S,8S,9S,10R,11S,12R,14S)-5-hydroxy-11-methyl-6-methylidene-17-oxo-13,16-dioxahexacyclo[9.4.2.15,8.01,10.02,8.012,14]octadecane-9-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22O6/c1-8-5-17-7-18(8,23)4-3-10(17)19-6-9-13(24-9)16(2,15(22)25-19)12(19)11(17)14(20)21/h9-13,23H,1,3-7H2,2H3,(H,20,21)/t9-,10+,11+,12+,13-,16-,17-,18-,19+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNBWKKYPKJHUKD-UQJCXHNCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12C3C(C45CC(=C)C(C4)(CCC5C3(CC6C1O6)OC2=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12[C@H]3[C@@H]([C@@]45CC(=C)[C@@](C4)(CC[C@H]5[C@@]3(C[C@H]6[C@@H]1O6)OC2=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19147-78-5 | |

| Record name | Gibberellin A6 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19147-78-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。